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molecular formula C6H6ClNO2S B1632142 Ethyl 2-chlorothiazole-5-carboxylate CAS No. 81449-93-6

Ethyl 2-chlorothiazole-5-carboxylate

Cat. No. B1632142
M. Wt: 191.64 g/mol
InChI Key: IZIJOEOJKFKHQR-UHFFFAOYSA-N
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Patent
US05326776

Procedure details

To a solution of tert-butyl nitrite (9.3 g, 90 mmol) and cupric chloride (9.7 g, 72 mmol) in 150 mL of acetonitrile at 65° C. was added portionwise ethyl 2-aminothiazole-5-carboxylate (10.3 g, 60 mmol) (prepared by the method of Dann, O. Chem Ber 76 419 (1943)) resulting in vigorous gas evolution. After the addition was complete, the solution was stirred until gas evolution ceased (30 minutes). The solution was cooled and poured into 250 mL of cold 20% v/v aqueous HCl. The aqueous solution was extracted 3 times with 200 mL of EtOAc. The organics were combined, washed once with 100 mL of 20% aqueous HCl and 2 times with 100 mL saturated brine and dried over magnesium sulfate. Concentration in vacuo gave 11.1 g (97% yield) of a brown oil which required no purification.
Quantity
9.3 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
N(OC(C)(C)C)=O.N[C:9]1[S:10][C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][N:13]=1.[ClH:19]>C(#N)C>[Cl:19][C:9]1[S:10][C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][N:13]=1

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
cupric chloride
Quantity
9.7 g
Type
reactant
Smiles
Name
Quantity
10.3 g
Type
reactant
Smiles
NC=1SC(=CN1)C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred until gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of Dann
CUSTOM
Type
CUSTOM
Details
Chem Ber 76 419 (1943)) resulting in vigorous gas evolution
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
(30 minutes)
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted 3 times with 200 mL of EtOAc
WASH
Type
WASH
Details
washed once with 100 mL of 20% aqueous HCl and 2 times with 100 mL saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC(=CN1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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